molecular formula C13H7F6NO B5884674 5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine

5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B5884674
M. Wt: 307.19 g/mol
InChI Key: TYHZFYYQKFVDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'TFMPP' and is a member of the pyridine family of organic compounds. The unique chemical structure of TFMPP has made it a subject of interest for researchers who are exploring its potential applications in various fields.

Mechanism of Action

TFMPP acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The activation of this receptor by TFMPP leads to the release of neurotransmitters such as dopamine and norepinephrine, which can affect various physiological functions.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive functions such as memory and attention. TFMPP has been found to have anxiogenic and hallucinogenic effects, which can lead to altered perceptions and mood.

Advantages and Limitations for Lab Experiments

TFMPP is a useful tool for researchers studying the serotonin system and its role in various physiological functions. It can be used to investigate the effects of serotonin receptor activation on various signaling pathways and neurotransmitter release. However, TFMPP has limitations in terms of its specificity and selectivity for the serotonin 5-HT2A receptor, which can lead to off-target effects.

Future Directions

There are several future directions for research on TFMPP. One area of interest is the development of more selective and specific agonists for the serotonin 5-HT2A receptor. Another direction is the investigation of the effects of TFMPP on other serotonin receptors and their associated signaling pathways. Additionally, the potential therapeutic applications of TFMPP in the treatment of psychiatric disorders such as anxiety and depression warrant further investigation.

Synthesis Methods

TFMPP can be synthesized by several methods, including the reaction of 3-(trifluoromethyl)phenol with 2-chloro-5-trifluoromethylpyridine in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)phenol with 2,5-dichloropyridine in the presence of a base and a palladium catalyst. The resulting product is then treated with a base to obtain TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in medicine. It has been found to have various pharmacological effects, including anxiogenic and hallucinogenic properties. Studies have shown that TFMPP can bind to serotonin receptors in the brain, leading to the release of neurotransmitters and the activation of various signaling pathways.

properties

IUPAC Name

5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO/c14-12(15,16)8-2-1-3-10(6-8)21-11-5-4-9(7-20-11)13(17,18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHZFYYQKFVDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine

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